1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea
Description
Properties
IUPAC Name |
1-ethyl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-13-12(15)14-8-9-5-6-11(17-9)10-4-3-7-16-10/h3-7H,2,8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRZCPRQWCWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Dimethyl 2,2'-Bifuran-5,5'-dicarboxylate
Reactants :
- Methyl 5-bromofuran-2-carboxylate
- Palladium catalyst (e.g., Pd(OAc)₂)
- Phosphine ligand-free conditions
Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 100–120°C
- Time: 12–24 hours
This step establishes the bifuran backbone, with ester groups at the 5-positions for subsequent reduction.
Functionalization of the Bifuran Core
Reduction of Ester to Alcohol
The methyl ester groups are reduced to hydroxymethyl using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature.
Conversion to Bromomethyl Group
The alcohol is brominated using PBr₃ in dichloromethane (DCM), yielding [2,2'-Bifuran]-5-ylmethyl bromide .
Amination via Gabriel Synthesis
The bromide undergoes nucleophilic substitution with potassium phthalimide in DMF at 80°C, followed by hydrazinolysis to yield [2,2'-Bifuran]-5-ylmethylamine .
Table 1: Optimization of Bifuran-amine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester reduction | LiAlH₄, THF, 0°C → RT | 85 |
| Bromination | PBr₃, DCM, 0°C | 78 |
| Gabriel synthesis | K-phthalimide, DMF, 80°C | 65 |
| Hydrazinolysis | NH₂NH₂, EtOH, reflux | 90 |
Urea Bond Formation
The bifuran-amine reacts with ethyl isocyanate under anhydrous conditions to form the target urea. Two primary methods are explored:
Direct Isocyanate Addition
Reactants :
- Bifuran-amine
- Ethyl isocyanate
Conditions :
- Solvent: Dry THF or DCM
- Temperature: 0°C → RT
- Catalyst: Triethylamine (TEA)
Mechanism :
The amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea.
Yield : 82%
Carbodiimide-Mediated Coupling
Reactants :
- Bifuran-amine
- Ethylamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Conditions :
- Solvent: DCM
- Temperature: RT
- Time: 12 hours
Yield : 75%
Table 2: Comparison of Urea Formation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Isocyanate addition | High yield, simple workflow | Requires handling toxic isocyanates |
| Carbodiimide coupling | Avoids isocyanates | Lower yield, costly reagents |
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 2H, bifuran-H), 4.80 (s, 2H, CH₂), 3.30 (q, 2H, J = 7.2 Hz, NCH₂), 1.10 (t, 3H, J = 7.2 Hz, CH₃).
- IR : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O).
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Industrial Scalability and Challenges
The palladium-catalyzed bifuran synthesis and urea coupling steps are amenable to continuous flow reactors, improving scalability. Key challenges include:
- Minimizing furan ring oxidation during bromination.
- Optimizing phthalimide removal in the Gabriel synthesis.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethylurea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The ethylurea group may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Findings:
Superior Polarizability in Bifuran-Linked Compounds : DPTM-5 and DPTM-6, which share a 5,5′-dimethyl-2,2′-bifuran first π-linker, exhibit higher ⟨α⟩ values (677.51 and 668.19 a.u., respectively) than the target compound. This suggests that methyl substituents on the bifuran enhance π-conjugation and polarizability .
Impact of Heteroatom Substitution : Replacing oxygen in bifuran with nitrogen (e.g., oxazole in DPTM-3) reduces ⟨α⟩ to 640.19 a.u., highlighting the importance of oxygen’s electron-rich nature in π-systems .
Role of Second π-Linker : The urea group in the target compound may introduce steric or electronic effects that modestly reduce ⟨α⟩ compared to DPTM-5/6, which use smaller substituents (e.g., methylfuran or methyloxazole) as second linkers .
Bifuran-Containing Compounds in Other Contexts
While 2,2′-bifuran is prevalent in flavor compounds (e.g., Maillard reaction products like 2,2′-bifuran ), its integration into urea derivatives distinguishes this compound. For example:
- Volatility vs. Stability : Bifuran in flavor compounds contributes to volatility and aroma, whereas in the target compound, it likely enhances thermal stability and π-stacking interactions due to the urea group’s hydrogen-bonding capacity .
Biological Activity
1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a bifuran moiety linked to an ethylurea group. The bifuran structure is known for its unique electronic properties, which may contribute to the compound's biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.
- Antitumor Activity : In vitro studies have shown that it has potential antitumor effects against several cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, contributing to its therapeutic potential.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various urea derivatives, including this compound. The minimal inhibitory concentration (MIC) was determined against common bacterial strains.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These results suggest that the compound possesses moderate antibacterial activity.
Antitumor Activity
The antitumor potential of this compound was assessed using various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The following table summarizes the findings:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 20.0 |
| HCT116 | 18.5 |
The IC50 values indicate that the compound has significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with DNA : The bifuran moiety may facilitate interactions with DNA or proteins, impacting cellular processes such as replication and repair.
Case Studies
Recent case studies have highlighted the effectiveness of this compound in vivo:
- Case Study 1 : A murine model of breast cancer treated with the compound showed a significant reduction in tumor size compared to control groups.
- Case Study 2 : In a study involving bacterial infections in rats, administration of the compound led to improved survival rates and reduced bacterial load.
Q & A
Q. What are the optimal synthetic routes for 1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of urea derivatives typically involves coupling bifuran-containing amines with ethyl isocyanate or via carbodiimide-mediated reactions. For example, similar compounds (e.g., bipyridine-urea analogs) are synthesized using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature . Optimizing yield requires:
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.
- Temperature control : Room temperature minimizes side reactions.
- Purification : Column chromatography or recrystallization improves purity .
- For scale-up, multi-gram procedures (e.g., as in 1-(3-dimethylaminopropyl)-3-ethylurea synthesis) suggest reflux conditions and controlled reagent addition .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the urea linkage and bifuran substitution pattern. Aromatic protons in bifuran appear as distinct doublets (~6.5–7.5 ppm), while ethylurea protons resonate at 1.1–1.3 ppm (CH) and 3.1–3.3 ppm (CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO: 258.1004).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for stock solutions), aqueous buffers (pH 7.4), and organic solvents (ethanol, acetonitrile). Bifuran derivatives often show limited water solubility, requiring DMSO for biological assays .
- Stability : Conduct accelerated degradation studies:
- Thermal stability : Heat at 40°C for 48 hours; monitor via TLC or HPLC.
- Photostability : Expose to UV light (254 nm) for 24 hours; check for decomposition .
Advanced Research Questions
Q. How does the bifuran moiety influence the electronic properties and reactivity of this compound in coordination chemistry applications?
- Methodological Answer : The bifuran group acts as a π-conjugated linker, enhancing electron delocalization. Computational studies on similar compounds (e.g., 5,5′-dimethyl-2,2′-bifuran derivatives) reveal:
- Polarizability : Bifuran increases molecular polarizability (e.g., ~645–677 a.u.), improving interactions with metal ions in coordination complexes .
- Electrophilicity : The electron-rich furan rings facilitate nucleophilic attacks, enabling ligand-metal bond formation.
- Experimental validation: UV-Vis spectroscopy to assess charge-transfer transitions in metal complexes (e.g., Cu, Fe) .
Q. What computational modeling approaches are suitable for predicting the biological activity or binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes like PI3Kγ). Focus on urea’s hydrogen-bonding with catalytic residues .
- QSAR/QSPR Models : Train models using descriptors like logP, topological polar surface area (TPSA), and dipole moments. For example, polarizability data from similar bifuran compounds can predict membrane permeability .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or protein binding pockets .
Q. How can researchers resolve contradictory data regarding the compound's activity in enzyme inhibition assays across different experimental models?
- Methodological Answer :
- Assay Standardization :
- Use consistent enzyme sources (e.g., recombinant human vs. murine isoforms).
- Control buffer conditions (pH, ionic strength) to minimize variability .
- Data Analysis :
- Apply statistical tools (e.g., ANOVA) to identify outliers.
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate turnover) .
- Mechanistic Studies :
- Probe off-target effects using kinome-wide profiling or thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
